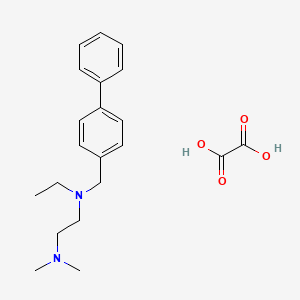
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide, also known as AL-LAD, is a synthetic psychedelic drug that belongs to the lysergamide family. It is a derivative of LSD and has been used in scientific research for its unique properties.
Mécanisme D'action
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide binds to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding activates the receptor, leading to changes in neural activity and neurotransmitter release. This compound also affects other receptors, including the dopamine and norepinephrine receptors, which may contribute to its effects on mood and perception.
Biochemical and Physiological Effects:
This compound has been found to cause changes in perception, mood, and thought processes. These effects can include visual and auditory hallucinations, altered sense of time and space, and changes in mood and emotional regulation. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide has several advantages for use in lab experiments, including its unique properties and its ability to bind selectively to serotonin receptors. However, its use is limited by its potential for abuse and its potential to cause adverse effects in humans.
Orientations Futures
There are several potential future directions for research on 3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide. These include further studies on its potential therapeutic use in treating depression and anxiety disorders, as well as its effects on other neurotransmitter systems. Additionally, research could focus on developing new analogs of this compound with different properties and potential therapeutic uses.
Méthodes De Synthèse
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide is synthesized through a modification of the lysergic acid molecule. The synthesis involves the alkylation of lysergic acid with cyclopentyl bromide followed by the reduction of the resulting intermediate to form the amine. The amine is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product.
Applications De Recherche Scientifique
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide has been used in scientific research to study its effects on the serotonin system. Serotonin is a neurotransmitter that is involved in mood regulation, appetite, and sleep. This compound has been found to bind to serotonin receptors in the brain, causing changes in perception and mood. It has also been studied for its potential therapeutic use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-14-10-13(11-15(21-2)17(14)22-3)18-16(19)9-8-12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVAFBHZALFKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)
![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]indane-5-carboxamide](/img/structure/B5348706.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348717.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5348725.png)
![1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride](/img/structure/B5348737.png)

![[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5348750.png)
![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)